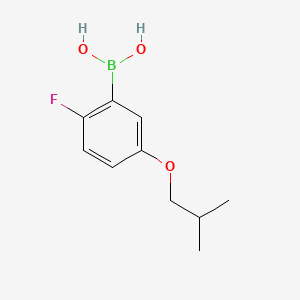

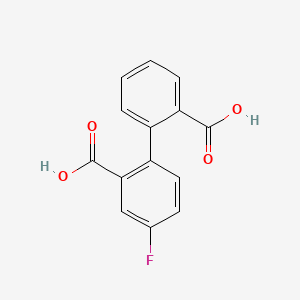

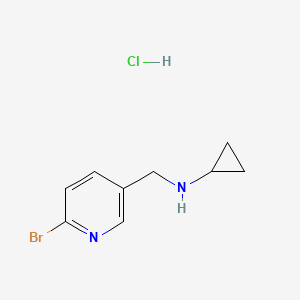

![molecular formula C15H9N3O3 B567780 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253790-88-3](/img/structure/B567780.png)

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, also known as 7-phenyl-1-prop-2-ynyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, is an organic compound that has been studied for its potential uses in a variety of scientific applications. 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a member of the pyrimido[4,5-D][1,3]oxazine family, which is a group of compounds that have been studied for their potential applications in a wide range of scientific fields.

Applications De Recherche Scientifique

Synthesis and Applications of Oxazines and Pyrimidines

Synthesis Techniques and Electrophilic Characteristics

- Oxazines and related compounds, including pyrimidines, are synthesized through methods like the dehydration of dihydro-oxazines, cyclization of acyl-nitroso compounds, and reactions involving urea and alcohols. These synthesis techniques underline the versatility and reactivity of oxazine derivatives, suggesting that similar methods could be applicable for the synthesis of the compound . The electrophilic properties of oxazinium salts, derived from oxazines, indicate potential utility in catalysis and synthetic organic chemistry (Sainsbury, 1991).

Biological Activities

- Studies on 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, structures related to oxazines, show diverse biological activities including antibacterial, antituberculous, and anti-inflammatory properties. This diversity in biological activity highlights the potential for the compound to possess significant biological or pharmacological effects, depending on the specific substitutions and structural modifications made to its core structure (Waisser & Kubicová, 1993).

Chemical Reactivity and Utility

- The review on synthetic utilities of o-phenylenediamines for creating benzimidazoles, quinoxalines, and diazepines from oxazine derivatives demonstrates the chemical reactivity and potential application of oxazine-based compounds in developing new materials and drugs. The utility of oxazine nuclei in fluorescent systems and their role in photophysical reactions suggest possible applications in developing optical materials and sensors (Ibrahim, 2011).

Propriétés

IUPAC Name |

7-phenyl-1-prop-2-ynylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h1,3-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSMQRZMWSETPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677842 |

Source

|

| Record name | 7-Phenyl-1-(prop-2-yn-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione | |

CAS RN |

1253790-88-3 |

Source

|

| Record name | 7-Phenyl-1-(prop-2-yn-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

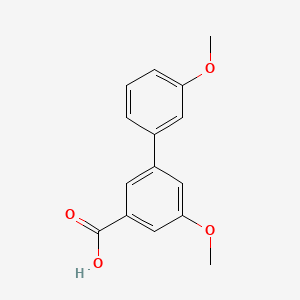

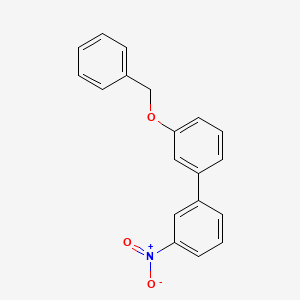

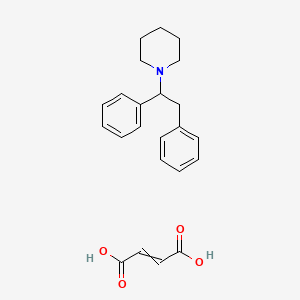

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)

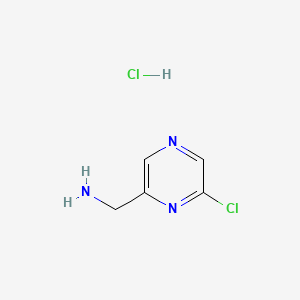

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)